Cyclohexyl hexanoate

Flavor and Fragrance Formulation Controlled Release Volatility Profiling

Cyclohexyl hexanoate (CAS 6243-10-3), also known as cyclohexyl caproate, is a medium-chain fatty acid ester (C12H22O2, MW 198.31 g/mol) formed via esterification of cyclohexanol and hexanoic acid. It appears as a colorless to pale yellow liquid with a density of 0.995 g/cm³ at 20°C, a boiling point of 267.8°C at 760 mmHg, and a calculated log P (octanol-water partition coefficient) of 4.61, indicating significant lipophilicity.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 6243-10-3
Cat. No. B1596534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl hexanoate
CAS6243-10-3
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC1CCCCC1
InChIInChI=1S/C12H22O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h11H,2-10H2,1H3
InChIKeyDTNOERNOMHQUCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl Hexanoate (CAS 6243-10-3) Procurement Guide: Physicochemical & Sensory Baseline


Cyclohexyl hexanoate (CAS 6243-10-3), also known as cyclohexyl caproate, is a medium-chain fatty acid ester (C12H22O2, MW 198.31 g/mol) formed via esterification of cyclohexanol and hexanoic acid . It appears as a colorless to pale yellow liquid with a density of 0.995 g/cm³ at 20°C, a boiling point of 267.8°C at 760 mmHg, and a calculated log P (octanol-water partition coefficient) of 4.61, indicating significant lipophilicity [1]. Its vapor pressure is estimated at 0.0203 mm Hg (2.71 Pa) at 25°C, and it exhibits a retention index (RI) of 1398 on a non-polar HP-Ultra-1 column [2]. The compound is primarily utilized in flavor and fragrance applications due to its characteristic fruity, pineapple-like odor profile, and is also recognized as an intermediate in fine chemical synthesis [3].

Why Cyclohexyl Hexanoate Cannot Be Casually Replaced by Linear Alkyl Esters or Shorter-Chain Cyclohexyl Esters


Direct substitution of cyclohexyl hexanoate with seemingly analogous esters—such as hexyl hexanoate, cyclohexyl butyrate, or ethyl hexanoate—is scientifically unsound due to quantifiable divergences in key performance parameters. The combination of a saturated cyclohexyl ring and a six-carbon linear acyl chain (C6) yields a unique physicochemical fingerprint that differs markedly from both linear alkyl esters and shorter-chain cyclohexyl homologs. Specifically, cyclohexyl hexanoate exhibits a 19-23°C higher boiling point and an approximately 98% lower vapor pressure at 25°C compared to ethyl hexanoate, directly impacting volatility-driven applications [1]. Its lipophilicity (log P 4.61) is 1.2-1.4 units higher than ethyl hexanoate (log P 3.23) and 2.1 units higher than cyclohexyl acetate (log P 2.51), altering partition behavior in multiphase systems and substantivity in formulations [2][3]. These differences are not marginal; they represent a distinct performance envelope that generic in-class substitution cannot replicate, justifying the need for product-specific evidence-based selection.

Cyclohexyl Hexanoate Quantitative Differentiation: Head-to-Head Evidence Against Key Analogs


Volatility Control: 98% Lower Vapor Pressure Than Ethyl Hexanoate

Cyclohexyl hexanoate exhibits a vapor pressure of 0.0203 mm Hg (2.71 Pa) at 25°C [1], which is approximately 98% lower than that of ethyl hexanoate (1.66 mm Hg at 25°C) . This substantial difference in volatility is critical for applications where prolonged odor longevity or reduced evaporative loss is required, such as in long-lasting fragrances or industrial solvent formulations where flash point and flammability are safety considerations.

Flavor and Fragrance Formulation Controlled Release Volatility Profiling

Enhanced Lipophilicity: Log P 4.61 vs. Linear and Shorter-Chain Analogs

Cyclohexyl hexanoate possesses a calculated log P (octanol-water partition coefficient) of 4.61 (KOWWIN v1.67 estimate) [1]. This value is 1.38 units higher than ethyl hexanoate (log P 3.23) [2] and 2.10 units higher than cyclohexyl acetate (log P 2.51) [3]. The higher log P indicates a substantially greater affinity for lipid phases, which influences membrane permeability, extraction efficiency, and the substantivity of the compound in non-aqueous or emulsified systems.

Partitioning Formulation Science QSAR

GC Retention Index Differentiation: RI 1398 on HP-Ultra-1

Cyclohexyl hexanoate exhibits a Kovats retention index (RI) of 1398 on a non-polar HP-Ultra-1 capillary column (methyl silicone phase) [1]. In contrast, the closely related linear ester hexyl hexanoate (CAS 6378-65-0) has a reported RI of approximately 1378 on a similar non-polar DB-1 column [2]. The ~20 index unit difference is analytically significant for GC-MS identification and purity verification, allowing for unambiguous differentiation between these two structurally similar esters in complex mixtures such as flavor extracts or environmental samples.

Analytical Chemistry GC-MS Identification Quality Control

Odor Profile Specificity: Pineapple Nuance vs. Herbaceous or Fatty Notes

Organoleptic evaluation data indicates that cyclohexyl hexanoate is characterized by a fruity, pineapple-like odor profile [1]. In contrast, hexyl hexanoate is described as having a herbaceous, green odor , while allyl cyclohexanehexanoate (CAS 7493-66-5) exhibits a fatty, fruity profile [2]. This sensory divergence is attributed to the structural impact of the cyclohexyl ring on the overall molecular shape and its interaction with olfactory receptors. While quantitative odor threshold data for cyclohexyl hexanoate is not directly available, the distinct qualitative descriptor differentiates it from in-class alternatives for targeted flavor and fragrance applications.

Flavor Chemistry Fragrance Compounding Sensory Analysis

Boiling Point Elevation: 22°C Higher Than Ethyl Hexanoate

Cyclohexyl hexanoate has a boiling point of 267.8°C at 760 mmHg , which is approximately 22°C higher than that of ethyl hexanoate (boiling point ~166-167°C) [1] and about 19°C higher than cyclohexyl acetate (boiling point ~175-177°C) . This elevated boiling point is a direct consequence of the larger molecular weight and increased van der Waals interactions conferred by the six-carbon acyl chain combined with the cyclohexyl ring. This property provides a wider thermal processing window, making cyclohexyl hexanoate more suitable for applications involving elevated temperatures, such as baking flavors, hot-fill beverages, or high-temperature polymer processing.

Thermal Stability High-Temperature Processing Distillation

Cyclohexyl Hexanoate: Validated Application Scenarios Based on Quantitative Differentiation


Long-Lasting Fragrance Formulations Requiring Low Volatility

Formulators developing extended-release fragrances, air care products, or personal care items where prolonged scent longevity is critical should select cyclohexyl hexanoate over high-volatility alternatives like ethyl hexanoate. Its 98% lower vapor pressure (0.0203 mm Hg vs. 1.66 mm Hg at 25°C) directly translates to a slower evaporation rate, enhancing the substantivity of the pineapple-fruity note on skin or in the headspace [1]. This reduces the need for high loading or encapsulants, improving formulation efficiency and cost-effectiveness.

High-Temperature Food and Beverage Flavoring

Food technologists incorporating fruit flavors into baked goods, confectionery, or hot-fill beverages should prioritize cyclohexyl hexanoate due to its elevated boiling point of 267.8°C—approximately 22°C higher than ethyl hexanoate . This thermal stability ensures that the characteristic pineapple note survives processing and shelf life without significant evaporative loss or thermal degradation, maintaining flavor fidelity in the finished product where more volatile esters would dissipate.

Analytical Quality Control and Identity Confirmation via GC-MS

Analytical chemists and quality control laboratories involved in verifying the authenticity of flavor raw materials or detecting adulteration should employ the specific Kovats retention index of 1398 on non-polar columns as a key differentiator [2]. The ~20 RI unit separation from the common linear analog hexyl hexanoate (RI ~1378) provides a robust, quantifiable metric for unambiguous identification and purity assessment, essential for regulatory compliance and supply chain integrity.

Lipid-Soluble Flavor and Fragrance Systems

Formulators working with oil-based flavors, lipophilic cosmetic bases, or emulsion systems where partition behavior is critical should leverage cyclohexyl hexanoate's elevated log P of 4.61 [3]. Compared to more polar esters like cyclohexyl acetate (log P 2.51) or ethyl hexanoate (log P 3.23), cyclohexyl hexanoate exhibits significantly greater affinity for the lipid phase. This property enhances flavor impact in fatty food matrices (e.g., chocolate, dairy) and improves fragrance retention in oil-based perfumery applications.

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